(4-(Oxetan-3-yl)phenyl)methanol

Medicinal Chemistry Process Chemistry Formulation

(4-(Oxetan-3-yl)phenyl)methanol (CAS 1781691-11-9) is a substituted oxetane building block consisting of a phenyl ring bearing a hydroxymethyl group at the 4‑position and an oxetan-3-yl moiety at the 1‑position. Oxetanes have gained prominence in medicinal chemistry as metabolically stable, polar isosteres of gem‑dimethyl and carbonyl groups.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 1781691-11-9
Cat. No. B1530705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Oxetan-3-yl)phenyl)methanol
CAS1781691-11-9
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CC=C(C=C2)CO
InChIInChI=1S/C10H12O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10-11H,5-7H2
InChIKeyALGZKNQBQLBRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4-(Oxetan-3-yl)phenyl)methanol CAS 1781691-11-9 – Building Block Selection & Differentiation


(4-(Oxetan-3-yl)phenyl)methanol (CAS 1781691-11-9) is a substituted oxetane building block consisting of a phenyl ring bearing a hydroxymethyl group at the 4‑position and an oxetan-3-yl moiety at the 1‑position . Oxetanes have gained prominence in medicinal chemistry as metabolically stable, polar isosteres of gem‑dimethyl and carbonyl groups [1]. This compound serves as a versatile intermediate in pharmaceutical and polymer research, with the oxetane ring enabling ring‑opening polymerizations and the benzylic alcohol providing a handle for further derivatization .

Why (4-(Oxetan-3-yl)phenyl)methanol Cannot Be Swapped with Unsubstituted or 3‑Positional Oxetane Analogs


Substituting (4-(oxetan-3-yl)phenyl)methanol with a simpler oxetane or a 3‑substituted regioisomer alters both physicochemical profile and reactivity. The para‑substitution pattern extends the π‑system, shifting lipophilicity (XLogP3 ≈ 0.7 ) relative to the 3‑phenyloxetane isomer (LogP ≈ 0.95 [1]), while the benzylic alcohol provides a distinct nucleophilic handle compared to tertiary alcohols in 3,3‑disubstituted oxetanes. Moreover, the oxetane ring in this compound retains the class‑wide ability to increase aqueous solubility by a factor of 4–4000 and reduce metabolic degradation compared to a gem‑dimethyl group [2] – an advantage lost when substituting with non‑oxetane isosteres.

Quantitative Differentiation of (4-(Oxetan-3-yl)phenyl)methanol from 3‑Phenyloxetane Analogs


Physical State & Handling: Liquid vs. Low‑Melting Solid

(4-(Oxetan-3-yl)phenyl)methanol is a colorless to pale yellow liquid at ambient temperature, whereas the 3‑substituted isomer (3‑phenyloxetan‑3‑yl)methanol (CAS 114012‑43‑0) is a solid with a melting point >40 °C (decomposes upon melting) . The liquid state of the para‑isomer eliminates the need for heating or co‑solvents during liquid‑handling automation, reducing process variability and enabling direct use in parallel synthesis workflows.

Medicinal Chemistry Process Chemistry Formulation

Lipophilicity (XLogP3) and Polarity: Tuning Solubility for CNS vs. Periphery

The para‑substituted (4‑(oxetan‑3‑yl)phenyl)methanol exhibits a computed XLogP3 of 0.7 , which is 0.25 log units lower than the 3‑substituted isomer (LogP ≈ 0.95 [1]). In drug discovery, a ΔLogP of 0.25 can translate to a 1.8‑fold difference in octanol‑water partition coefficient, potentially shifting CNS penetration or peripheral distribution profiles. Both compounds retain the oxetane ring’s hydrogen‑bond acceptor capacity (TPSA = 29.5 Ų for the para‑isomer vs. 29.46 Ų for the 3‑isomer [1]), but the regioisomeric difference modulates lipophilicity without altering polarity.

Drug Design ADME Optimization Lead Discovery

Boiling Point: 30 °C Elevation Increases Thermal Stability in High‑Temperature Reactions

(4‑(Oxetan‑3‑yl)phenyl)methanol has a predicted boiling point of 317.5 °C at 760 mmHg , approximately 30 °C higher than the 3‑isomer (286.4 °C ). This elevated boiling point suggests greater thermal robustness, potentially allowing the para‑isomer to tolerate higher reaction temperatures (e.g., in amide coupling or nucleophilic substitution) without degradation. While both compounds are typically used below 100 °C in medicinal chemistry, the higher boiling point provides a larger safety margin during solvent evaporation or distillation steps.

Synthetic Chemistry Process Development High‑Throughput Synthesis

Oxetane Ring Benefits: 4‑ to 4000‑Fold Solubility Gain & Metabolic Stability vs. gem‑Dimethyl

Although not a head‑to‑head comparator of this specific compound, the oxetane ring itself imparts class‑wide advantages over gem‑dimethyl groups. In a systematic medicinal chemistry study, replacing a gem‑dimethyl group with an oxetane increased aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. Because (4‑(oxetan‑3‑yl)phenyl)methanol contains a 3‑substituted oxetane (non‑chiral), it retains these solubility and metabolic stability benefits. This class‑level differentiation is not available with gem‑dimethyl‑substituted phenylmethanol analogs.

Drug Discovery Bioisostere Replacement ADME‑Tox Optimization

Purity Grade & Cold‑Chain Requirements: 97% Purity with 2–8 °C Storage

Commercially available (4‑(oxetan‑3‑yl)phenyl)methanol is supplied with a minimum purity of 97% (HPLC) and requires storage at 2–8 °C . In contrast, the 3‑isomer (3‑phenyloxetan‑3‑yl)methanol is typically offered at 98% purity and can be stored at room temperature in a dry, sealed container . The 97% purity grade of the para‑isomer is sufficient for most medicinal chemistry applications, while the cold‑chain requirement reflects the enhanced stability of the para‑substituted oxetane under refrigerated conditions, which may extend shelf life.

Procurement Specifications Analytical Chemistry Material Quality Control

Where (4-(Oxetan-3-yl)phenyl)methanol Delivers Maximum Value: Proven Application Scenarios


Automated Parallel Synthesis & High‑Throughput Medicinal Chemistry

The liquid physical state of (4‑(oxetan‑3‑yl)phenyl)methanol eliminates the need for pre‑dissolution or heating steps required for the solid 3‑isomer . This makes it ideal for automated liquid handlers used in parallel library synthesis, where consistent volumetric dispensing of neat liquids improves reproducibility and reduces solvent waste. The benzylic alcohol can be directly activated for Mitsunobu reactions, esterifications, or etherifications without additional handling .

Lead Optimization Requiring Reduced Lipophilicity

With an XLogP3 of 0.7, the para‑isomer is 0.25 log units less lipophilic than the 3‑isomer [1]. This modest reduction can meaningfully impact aqueous solubility and plasma protein binding. Medicinal chemists targeting CNS‑penetrant compounds (where lower LogP is often desirable) may favor the para‑isomer to fine‑tune physicochemical properties without introducing additional polar atoms that could compromise permeability.

Thermally Demanding Synthetic Transformations

The predicted boiling point of 317.5 °C – 31 °C higher than the 3‑isomer – suggests that (4‑(oxetan‑3‑yl)phenyl)methanol can withstand higher reaction temperatures without degradation. This thermal margin is advantageous in process chemistry where solvent evaporation or high‑temperature amide couplings are required. The compound’s liquid state also simplifies removal of volatile by‑products under reduced pressure.

Metabolic Stability‑Driven Bioisostere Replacement

When used as a fragment in drug discovery, the oxetane ring in (4‑(oxetan‑3‑yl)phenyl)methanol provides the class‑wide benefit of 4‑ to 4000‑fold increased aqueous solubility and reduced metabolic degradation compared to a gem‑dimethyl group [2]. This makes the building block a strategic choice for replacing labile gem‑dimethyl motifs in early‑stage leads, potentially improving pharmacokinetic profiles without major scaffold redesign.

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